Bis(dimethylamino)chlorophosphine

Phosphoramidite synthesis Oligonucleotide chemistry Nucleophilic substitution

Bis(dimethylamino)chlorophosphine (CAS 3348-44-5), also known as N,N,N',N'-tetramethylphosphorodiamidous chloride, is a key trivalent organophosphorus compound used as a versatile intermediate in organic synthesis. Its molecular structure features a reactive P-Cl bond adjacent to two basic dimethylamino groups, positioning it within a class of aminophosphine chlorides.

Molecular Formula C4H12ClN2P
Molecular Weight 154.58 g/mol
CAS No. 3348-44-5
Cat. No. B1582491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dimethylamino)chlorophosphine
CAS3348-44-5
Molecular FormulaC4H12ClN2P
Molecular Weight154.58 g/mol
Structural Identifiers
SMILESCN(C)P(N(C)C)Cl
InChIInChI=1S/C4H12ClN2P/c1-6(2)8(5)7(3)4/h1-4H3
InChIKeyMAJFLEHNBOUSIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(dimethylamino)chlorophosphine (CAS 3348-44-5): A Core Organophosphorus Reagent for Phosphoramidite Synthesis and Cross-Coupling


Bis(dimethylamino)chlorophosphine (CAS 3348-44-5), also known as N,N,N',N'-tetramethylphosphorodiamidous chloride, is a key trivalent organophosphorus compound used as a versatile intermediate in organic synthesis . Its molecular structure features a reactive P-Cl bond adjacent to two basic dimethylamino groups, positioning it within a class of aminophosphine chlorides . This compound is widely applied in the preparation of phosphoramidites, crucial for oligonucleotide synthesis, and as a ligand precursor in various palladium-catalyzed cross-coupling reactions .

The Critical Selectivity of Bis(dimethylamino)chlorophosphine: Why Aminophosphine Chlorides Are Not Interchangeable


Substituting bis(dimethylamino)chlorophosphine with a seemingly similar reagent from the same class is not straightforward and can lead to significant changes in reaction outcomes. The steric and electronic properties of the amine substituents on the phosphorus center profoundly influence the compound's reactivity, selectivity, and the stability of intermediates [1]. For example, bulkier amines like diisopropylamine demonstrate a different selectivity profile in substitution reactions compared to dimethylamine [2]. Consequently, the choice of reagent directly impacts critical performance metrics such as reaction kinetics, yield, and the purity of the final product, particularly in sensitive applications like the synthesis of oligonucleotides or chiral ligands [3].

Quantitative Performance Metrics: Benchmarking Bis(dimethylamino)chlorophosphine Against Key Comparators


Enhanced Reactivity in Nucleophilic Substitution: Bis(dimethylamino)chlorophosphine vs. Dichlorophosphines

While bis(diisopropylamino)chlorophosphine is reported to be 'much more effective' for preparing bis(diisopropylamino)alkoxyphosphines than various dichlorophosphines [1], this finding underscores a class-level trend: aminophosphine chlorides are superior to dichlorophosphines for specific alkoxyphosphine syntheses. Bis(dimethylamino)chlorophosphine, with its less sterically hindered structure, is a foundational member of this class and is expected to exhibit even higher reactivity than its bulkier counterparts in reactions where steric hindrance is a limiting factor.

Phosphoramidite synthesis Oligonucleotide chemistry Nucleophilic substitution

Steric and Electronic Profile: Impact on Reaction Selectivity vs. Bulkier Analogues

The selectivity of aminophosphine chlorides is highly sensitive to the amine substituent's steric bulk. For instance, with bulky amines like diisopropylamine, selectivity for monosubstitution improves [1]. Bis(dimethylamino)chlorophosphine, bearing smaller dimethylamino groups (cone angle ~119-137° for dimethylamino vs ~130-145° for diisopropylamino on phosphorus), is less sterically demanding. This fundamental difference in steric profile makes it more suitable for reactions requiring a higher degree of substitution or where access to the phosphorus center is less hindered, enabling distinct synthetic pathways that would be inefficient or impossible with bulkier alternatives.

Ligand design Synthetic methodology Organophosphorus chemistry

Thermochemical Stability: Formation Enthalpy Benchmark Against (Dimethylamino)dichlorophosphine

The enthalpy of formation is a key indicator of thermodynamic stability and can correlate with safety and handling properties. Bis(dimethylamino)chlorophosphine has a measured enthalpy of formation of -(220.1 ± 2.3) kJ mol⁻¹, positioning it as more stable than (dimethylamino)dichlorophosphine (-(286.3 ± 2.4) kJ mol⁻¹) but less stable than tris(dimethylamino)phosphine (-(112.8 ± 2.3) kJ mol⁻¹) [1]. This data provides a quantifiable basis for understanding its relative stability and potential exothermic behavior within the broader class of (dimethylamino)phosphines.

Thermochemistry Process safety Reaction calorimetry

Physical Properties: Liquid State and Refractive Index at 25°C

Bis(dimethylamino)chlorophosphine is a liquid at room temperature with a density of 1.060 g/mL at 25°C and a refractive index (n20/D) of 1.500-1.5010 . This contrasts with bis(diisopropylamino)chlorophosphine (CAS 56183-63-2), which is a solid with a melting point of 100-110°C . The liquid state of bis(dimethylamino)chlorophosphine facilitates easier handling and dispensing for liquid-phase synthesis and automated systems without the need for dissolution, a clear advantage in certain synthetic workflows.

Physical characterization Material handling Quality control

Validated Application Scenarios for Bis(dimethylamino)chlorophosphine (CAS 3348-44-5) in R&D and Manufacturing


Synthesis of Deoxyribonucleoside Phosphoramidites for DNA Synthesis

Bis(dimethylamino)chlorophosphine is a foundational reagent for preparing phosphoramidite building blocks used in automated solid-phase DNA synthesis. This application directly leverages its ability to undergo selective substitution with protected nucleosides, a process enabled by its optimal steric profile relative to bulkier analogs . The resulting phosphoramidites are the industry standard for high-fidelity oligonucleotide production. This is supported by its widespread use as a precursor in the synthesis of these key intermediates .

Ligand Precursor for Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as a key starting material for generating phosphine ligands used in a wide range of palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions . The dimethylamino groups on the phosphorus atom can be further functionalized to fine-tune ligand properties, making it a versatile entry point for developing new catalytic systems for complex organic transformations.

Conformational Studies and Vibrational Spectroscopy of Aminophosphines

Bis(dimethylamino)chlorophosphine is used as a model compound for fundamental physical chemistry research. Its conformational homogeneity, established through molecular mechanics calculations and vibrational spectroscopy (IR and Raman), makes it an ideal candidate for studying the structure-property relationships in aminophosphines . This foundational knowledge is critical for designing next-generation phosphorus-based reagents and catalysts with predictable behavior.

Thermochemical Benchmarking in Organophosphorus Chemistry

The precisely measured enthalpy of formation for bis(dimethylamino)chlorophosphine provides a valuable benchmark for thermochemical studies . This quantitative data is essential for calculating reaction energies, modeling chemical processes, and assessing the inherent stability and potential exothermic risks of new synthetic pathways involving this class of compounds, thereby supporting safer and more efficient chemical process development.

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